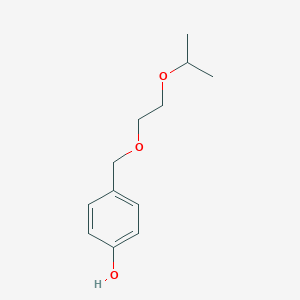

4-((2-Isopropoxyethoxy)methyl)phenol

Vue d'ensemble

Description

Nom du composé : Mifépristone (également connu sous son nom de code de développement RU-486).

Fonction : La mifépristone est principalement utilisée en association avec le misoprostol pour l'avortement médical pendant la grossesse et pour gérer les fausses couches précoces.

Méthodes De Préparation

Voies de synthèse : La mifépristone peut être synthétisée en plusieurs étapes chimiques. Une voie de synthèse courante implique la modification d'un composé stéroïdien.

Conditions réactionnelles : Les conditions réactionnelles spécifiques varient, mais elles impliquent généralement des transformations de groupes fonctionnels, telles que l'oxydation et la réduction.

Production industrielle : La mifépristone est produite par des sociétés pharmaceutiques du monde entier sous diverses marques (par exemple, Mifegyne, Mifeprex) à des fins médicales.

Analyse Des Réactions Chimiques

Reactions as an Intermediate

4-((2-Isopropoxyethoxy)methyl)phenol is a crucial intermediate in synthesizing bisoprolol.

Bisoprolol Synthesis

The synthesis of bisoprolol from This compound generally involves:

- Reacting the phenol with epichlorohydrin .

- Treating the product with a suitable base, such as sodium hydroxide .

- Further steps to yield bisoprolol or its pharmaceutically acceptable salts .

Reaction with Epichlorohydrin

The reaction of This compound with epichlorohydrin yields chlorohydrin and epoxide mixtures .Reaction Conditions for Epichlorohydrin

Other Chemical Reactions

- Etherification : The ether moiety can undergo cleavage under harsh conditions or react with electrophiles.

- Hydroxylation : The phenolic ring is susceptible to electrophilic aromatic substitution, including hydroxylation, under specific conditions.

- Oxidation : Oxidation of the phenol can yield quinones or other oxidized products depending on the oxidizing agent and reaction conditions.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

The primary application of 4-((2-Isopropoxyethoxy)methyl)phenol is as an intermediate in the synthesis of bisoprolol, a selective beta-1 adrenergic antagonist used for treating hypertension and heart failure. The compound facilitates the production of bisoprolol by providing essential structural components necessary for its pharmacological activity.

1.2 Mechanism of Action

While this compound itself does not exhibit a direct mechanism of action, its derivative bisoprolol works by competitively binding to beta-adrenergic receptors, leading to reduced heart rate and blood pressure. This makes the compound critical in developing medications aimed at managing cardiovascular conditions.

Industrial Applications

Beyond pharmaceuticals, this compound has potential applications in other industries:

3.1 Cosmetic and Personal Care Products

Due to its phenolic structure, this compound may exhibit antioxidant properties that are desirable in cosmetics and personal care products. Its ability to stabilize formulations and enhance skin benefits could lead to further exploration in this area.

3.2 Dyes and Polymer Processing

The compound is also noted for its use in industrial applications such as dye production and polymer processing . Its chemical properties make it suitable for creating intermediates used in these processes.

Case Studies

Several studies have highlighted the significance of this compound in drug development:

- Study on Bisoprolol Synthesis : Research demonstrated that optimizing the synthesis conditions for this compound significantly improved yields for bisoprolol production, showcasing its value as a pharmaceutical intermediate .

- Antioxidant Potential : Investigations into phenolic compounds similar to this compound revealed their potential health benefits, including antioxidant activities that could be harnessed in dietary supplements or functional foods.

Mécanisme D'action

Target: Mifepristone blocks progesterone receptors.

Effects: It causes cervical dilation, uterine contraction, and detachment of the embryo from the uterine lining, leading to abortion.

Comparaison Avec Des Composés Similaires

Unicité : Les propriétés antiprogestatives uniques de la mifépristone la distinguent des autres composés.

Composés similaires : Bien que la mifépristone se démarque, d'autres antiprogestatifs comprennent l'ulipristal acétate et le lévonorgestrel.

Activité Biologique

4-((2-Isopropoxyethoxy)methyl)phenol, with the chemical formula C₁₂H₁₈O₃, is a phenolic compound recognized primarily for its role as an intermediate in the synthesis of bisoprolol, a selective beta-1 adrenergic antagonist used in treating hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis processes, and potential applications in medicine and beyond.

Chemical Structure and Properties

The compound features a phenolic structure with an isopropoxyethoxy group, contributing to its unique chemical properties. Its structure can be summarized as follows:

- Chemical Name : this compound

- CAS Number : 177034-57-0

- Molecular Weight : 218.27 g/mol

Role in Pharmaceutical Synthesis

This compound is primarily utilized as an intermediate in the synthesis of bisoprolol. The synthesis involves reacting 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica to yield the desired product with high purity and yield .

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Bisoprolol | Contains a phenolic group and isopropyl moiety | Selective beta-1 blocker used for heart conditions |

| Propranolol | Non-selective beta-blocker | Broader action on both beta-1 and beta-2 receptors |

| Metoprolol | Selective beta-1 blocker | Used primarily for hypertension and angina |

| Carvedilol | Contains both alpha and beta-blocking activity | Antioxidant properties alongside antihypertensive effects |

This table illustrates how this compound serves as a precursor to compounds that exhibit significant cardiovascular benefits.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties against gram-positive bacteria and some fungi . This suggests potential applications in developing new antibiotics or preservatives in personal care products.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant activities. The presence of the phenolic structure in this compound may confer similar benefits, making it a candidate for further research into its health-related effects, particularly in combating oxidative stress .

While specific mechanisms for this compound itself remain underexplored, its primary pharmacological action is linked to its role as a precursor for bisoprolol. Bisoprolol functions by competitively binding to beta-adrenergic receptors, leading to decreased heart rate and blood pressure .

Study on Antiproliferative Effects

A study investigating the antiproliferative effects of phenolic compounds indicated that related structures could induce apoptosis in T47D human breast cancer cells. This finding points to potential avenues for cancer treatment research involving derivatives of this compound .

Propriétés

IUPAC Name |

4-(2-propan-2-yloxyethoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-10(2)15-8-7-14-9-11-3-5-12(13)6-4-11/h3-6,10,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQLWWCGQXEAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436898 | |

| Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177034-57-0 | |

| Record name | 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177034-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2-Isopropoxyethoxy)methyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177034570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-[[2-(1-methylethoxy)ethoxy]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((2-ISOPROPOXYETHOXY)METHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSD8NPN3DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the optimal reaction conditions for synthesizing 4-((2-Isopropoxyethoxy)methyl)phenol?

A1: Research suggests that the synthesis of this compound, achieved by reacting 4-hydroxybenzyl alcohol with 2-isopropoxyethanol, is significantly influenced by three main factors: the molar ratio of the reactants, reaction time, and temperature []. To maximize the yield, mathematical modeling based on experimental design was employed. This approach identified the optimal values for each parameter, leading to the most efficient production of this compound [].

Q2: Are there alternative methods for synthesizing this compound beyond traditional methods?

A2: Yes, research highlights an improved synthesis method for this compound using activated silica as a catalyst []. This method offers potential advantages in terms of yield, purity, and environmental impact compared to conventional methods. Additionally, another study demonstrated the successful synthesis of this compound with high purity and yield by utilizing Amberlyst 15 as a catalyst in the reaction between 4-hydroxybenzyl alcohol and 2-isopropoxyethanol [].

Q3: What are the key applications of this compound?

A3: this compound serves as a crucial intermediate in various organic syntheses []. Most notably, it is a key building block in the production of 1-[4-[2-(1-methylethoxy)ethoxymethyl]phenoxy]-3-(1-methylethylamino)propan-2-ol, commonly known as bisoprolol, and its pharmaceutically acceptable salts [, ]. Bisoprolol is a widely used beta-blocker medication.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.